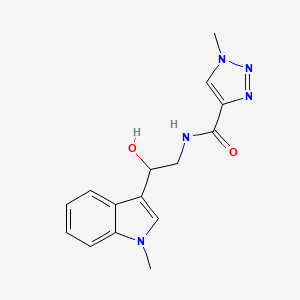

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the molecular formula C20H17N3O3 . It’s important to note that this compound is an isomer .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide was obtained by the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid and 1,2-diaminobenzene in the presence of lutidine as a base and dichloromethane as a solvent .Molecular Structure Analysis

The exact mass of the compound is 347.12699141 and its monoisotopic mass is also 347.12699141 . The InChI string of the compound is InChI=1S/C20H17N3O3/c24-18(14-9-21-16-7-3-1-5-12(14)16)11-23-20(26)19(25)15-10-22-17-8-4-2-6-13(15)17/h1-10,18,21-22,24H,11H2,(H,23,26) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 347.4g/mol . The XLogP3-AA value is 2.2, indicating its lipophilicity .Scientific Research Applications

Synthetic Routes and Chemical Properties

Research on 1,2,3-triazoles, including compounds structurally related to the specified chemical, emphasizes their versatile applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. Synthetic routes for these compounds involve copper-catalyzed azide-alkyne cycloaddition, known for its high selectivity and yield, highlighting the importance of 1,2,3-triazoles in developing new biologically active molecules (Kaushik et al., 2019). Moreover, the study of triazole derivatives patents reveals ongoing interest in their synthesis for new drug development, reflecting the compound's potential in medicinal chemistry (Ferreira et al., 2013).

Biological Activities

Indole and indazole derivatives, related to the chemical structure of interest, have been extensively studied for their antimicrobial, anticancer, antioxidant, and anti-inflammatory activities. These compounds serve as critical scaffolds in pharmaceuticals, demonstrating the broad biological relevance of structurally similar molecules (Ali et al., 2013). Additionally, the triazole ring is integral to compounds with potential therapeutic applications, underscoring its significance in drug design and discovery.

Material Science and Other Applications

In material science, 1,2,3-triazole derivatives have been investigated for their use as corrosion inhibitors, highlighting the utility of these compounds beyond biological applications. Their ability to protect metal surfaces in aggressive media points to the compound's potential in industrial applications (Hrimla et al., 2021). This versatility underscores the broad utility of the triazole moiety, relevant to the chemical structure .

Future Directions

properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-19-8-11(10-5-3-4-6-13(10)19)14(21)7-16-15(22)12-9-20(2)18-17-12/h3-6,8-9,14,21H,7H2,1-2H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMREZBTRLWJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CN(N=N3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2809076.png)

![1-(2-Cyanoethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2809080.png)

![Methyl 4-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate](/img/structure/B2809081.png)

![[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine](/img/structure/B2809083.png)

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2809087.png)

![1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2809088.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2809090.png)

![(4S)-3-(3,4-dimethylbenzoyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2809094.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2809098.png)